3-(2-aminopropyl)-1H-indole-5,6-diol
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Overview
Description
3-(2-aminopropyl)-1H-indole-5,6-diol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an aminopropyl group and two hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their wide range of biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminopropyl)-1H-indole-5,6-diol typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminopropyl group and the hydroxyl groups. The process may involve the use of various reagents and catalysts to achieve the desired product.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Aminopropyl Group: The aminopropyl group can be introduced through reductive amination, where the indole core is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminopropyl)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminopropyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
Scientific Research Applications
3-(2-aminopropyl)-1H-indole-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminopropyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior.
Comparison with Similar Compounds
3-(2-aminopropyl)-1H-indole-5,6-diol can be compared with other similar compounds, such as:
5-(2-aminopropyl)benzofuran: This compound has a similar aminopropyl group but differs in the core structure, which is a benzofuran instead of an indole.
6-(2-aminopropyl)benzofuran: Similar to the above, but with the aminopropyl group at a different position.
α-methyltryptamine: This compound has a similar indole core but lacks the hydroxyl groups at the 5 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55206-18-3 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-aminopropyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C11H14N2O2/c1-6(12)2-7-5-13-9-4-11(15)10(14)3-8(7)9/h3-6,13-15H,2,12H2,1H3 |
InChI Key |
XFRNCMKMUZDYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)O)O)N |
Origin of Product |
United States |
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